4-Fluoro-2-nitropyridine

Overview

Description

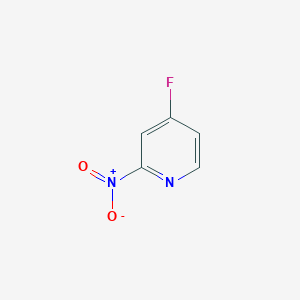

4-Fluoro-2-nitropyridine (CAS: 884495-09-4) is a fluorinated nitropyridine derivative characterized by a nitro group (-NO₂) at the 2-position and a fluorine atom at the 4-position of the pyridine ring. It is synthesized under controlled conditions to achieve a purity of 98% .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitropyridine can be achieved through several methods. One common approach involves the diazotization of 2-amino-5-nitropyridine in the presence of hydrofluoric acid, followed by the decomposition of the resulting fluoborate or fluosilicate intermediates . Another method involves the nucleophilic aromatic substitution of 3-bromo-2-nitropyridine with fluoride anion in a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as methoxide, resulting in the formation of 2-methoxy-5-nitropyridine.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol or aqueous methanol.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Nucleophilic Substitution: 2-Methoxy-5-nitropyridine.

Reduction: 4-Fluoro-2-aminopyridine.

Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.

Scientific Research Applications

Pharmaceutical Development

4-Fluoro-2-nitropyridine is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of:

- Anti-cancer agents: The compound is explored for its potential to inhibit cancer cell proliferation.

- Anti-inflammatory drugs: Its derivatives are investigated for their ability to modulate inflammatory responses.

- Antiviral agents: Research indicates that fluorinated pyridines may exhibit activity against viral infections, including HIV and coronaviruses .

Agricultural Chemicals

The compound plays a crucial role in the formulation of agrochemicals:

- Pesticides and herbicides: this compound is used to enhance the efficacy of crop protection agents, contributing to improved agricultural yields and pest management strategies .

- Plant growth regulators: Its derivatives have been studied for their effects on plant growth rates and health .

Material Science

In material science, this compound is explored for its potential applications in:

- Advanced materials: The unique properties of this compound make it suitable for developing polymers and coatings with enhanced performance characteristics.

- Photonics: Research is ongoing into its use in creating organic nonlinear optical materials, which are essential for frequency doubling and other photonic applications .

Organic Synthesis

As a versatile building block in organic synthesis, this compound facilitates the creation of complex molecules through:

- Multi-step synthesis: It serves as a precursor for various chemical transformations, enabling the efficient assembly of diverse molecular architectures .

- Fluorination studies: The compound is valuable for understanding the effects of fluorination on biological activity and chemical reactivity, providing insights that can lead to novel compound development .

Case Study 1: Anti-Cancer Research

A study investigated the anti-cancer properties of derivatives of this compound, focusing on their ability to inhibit specific cancer cell lines. Results indicated significant cytotoxic effects at certain concentrations, suggesting potential pathways for therapeutic development.

Case Study 2: Agrochemical Formulation

Research conducted on the use of this compound in pesticide formulations demonstrated enhanced efficacy against common agricultural pests compared to traditional compounds, leading to increased interest in its application within agrochemical industries.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitropyridine is largely dependent on its chemical structure. The presence of the electron-withdrawing fluorine and nitro groups significantly affects its reactivity and interaction with other molecules. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 4-Fluoro-2-nitropyridine and related fluorinated nitropyridines are critical for understanding their distinct chemical behaviors and applications. Below is a detailed comparison:

Positional Isomers of Fluoro-Nitropyridines

Key Insight : The position of substituents dictates electronic effects. For example, in this compound, the nitro group at the 2-position strongly activates the ring for nucleophilic substitution at the 4-position, whereas in 4-Fluoro-3-nitropyridine, steric and electronic clashes reduce reactivity .

Alkyl-Substituted Analogues

Application Note: The methyl group in 2-Fluoro-4-methyl-5-nitropyridine enhances metabolic stability, making it suitable for agrochemical intermediates .

Hydroxy- and Amino-Substituted Derivatives

Reactivity Contrast: The amino group in 4-Fluoro-5-nitropyridin-2-amine facilitates electrophilic aromatic substitution, unlike this compound, which favors nucleophilic attacks .

Halogenated and Aromatic Derivatives

Electronic Effects : The nitro group in this compound creates a more electron-deficient ring than chloro-substituted analogues, enhancing its suitability for Suzuki-Miyaura couplings .

Biological Activity

4-Fluoro-2-nitropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

This compound (C5H4FN2O2) is characterized by the presence of both a fluorine and a nitro group attached to the pyridine ring. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study examining various nitropyridine derivatives, compounds with similar structures demonstrated potent activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . The specific activity of this compound against resistant strains of M. tuberculosis has not been extensively documented, but related compounds show promise in this area.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| 2-(3-Fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | HCT116 (Colon) | 12 | |

| 3-Methyl-4-nitropyridine | A549 (Lung) | 15 | |

| 4-Nitro-3-fluoropyridine | MCF7 (Breast) | 20 |

The biological activity of this compound is believed to be influenced by its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects in cancer cells and antimicrobial action against bacteria.

Case Studies

- Antimycobacterial Screening : A series of pyridine derivatives, including those similar to this compound, were screened for antitubercular activity. The most potent derivative exhibited an MIC of 4 μg/mL against M. tuberculosis H37Rv and rifampicin-resistant strains .

- Anticancer Evaluation : In a study assessing the cytotoxicity of nitro-substituted pyridines, several compounds demonstrated significant growth inhibition in cancer cell lines, suggesting that modifications in the pyridine structure can enhance anticancer properties .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound indicate good blood-brain barrier permeability but no significant inhibition of major cytochrome P450 enzymes, suggesting a favorable safety profile for further development .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Blood-Brain Barrier Permeant | Yes |

| CYP Enzyme Inhibition | None |

| Log Kp (skin permeation) | -6.59 cm/s |

Q & A

Basic Research Questions

Q. Q1. What are the optimal synthetic routes for 4-fluoro-2-nitropyridine, and how can reaction yields be maximized?

Methodological Answer: The synthesis of this compound typically involves nitration and fluorination steps. For example, fluoropyridine precursors can be nitrated using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. A metal-free approach, analogous to methods for fluorinated pyrimidines, may employ β-fluorinated ketones as intermediates under mild conditions (room temperature, 12–24 hours) to achieve yields >75% . Key considerations:

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) removes nitro-byproducts.

- Yield Optimization: Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and adjust stoichiometry of fluorinating agents (e.g., Selectfluor™) to reduce side reactions.

Q. Q2. How should researchers characterize this compound, and what analytical techniques are critical for validation?

Methodological Answer:

- Structural Confirmation: Single-crystal X-ray diffraction (SCXRD) resolves bond angles and nitro/fluoro substituent positions. For example, analogous fluoronitropyridine derivatives show C-F bond lengths of ~1.34 Å and C-NO₂ angles of ~120° .

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using deuterated solvents (CDCl₃ or DMSO-d6). The nitro group deshields adjacent protons (δ ~8.5–9.0 ppm).

- ¹⁹F NMR: A singlet near δ -110 ppm confirms the absence of diastereotopic fluorines .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]+ calculated for C₅H₃FN₂O₂: 157.0143) .

Q. Q3. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation: Conduct reactions in a fume hood due to potential NOx emissions during nitration.

- Waste Management: Segregate nitro-containing waste in labeled containers for incineration by licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) calculates activation energies and charge distributions:

- Reactivity Hotspots: The nitro group withdraws electron density, making the C-3/C-5 positions electrophilic. Fluorine’s inductive effect further polarizes the ring .

- Solvent Effects: Include implicit solvent models (e.g., PCM for DMF) to simulate SNAr kinetics. For example, energy barriers <25 kcal/mol indicate feasible reactions at 80°C .

- Validation: Compare computed IR frequencies (e.g., NO₂ asymmetric stretch ~1530 cm⁻¹) with experimental FT-IR data to refine models .

Q. Q5. How can contradictory crystallographic data on fluoronitroaromatics be resolved?

Methodological Answer: Contradictions in bond lengths/angles may arise from experimental conditions (e.g., temperature, crystal packing). Strategies:

- Data Reconciliation: Use R-factor analysis (target <0.07) and check for disorder in the nitro/fluoro groups via refinement software (e.g., SHELXL) .

- Comparative Studies: Cross-reference with structurally similar compounds (e.g., 2-fluoro-4-nitrophenoxy derivatives) to identify systematic errors .

Q. Q6. What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

- Protecting Groups: Temporarily reduce nitro to NH₂ using H₂/Pd-C (1 atm, 25°C), perform functionalization, then re-oxidize with NaNO₂/HCl .

- Directed Metalation: Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific positions, minimizing uncontrolled substitution .

- Kinetic Control: Lower reaction temperatures (e.g., -20°C) and stoichiometric reagents (1.1 eq) favor mono-substitution over di-adducts.

Q. Methodological Guidance for Data Interpretation

Q. Q7. How should researchers analyze conflicting spectroscopic data (e.g., unexpected splitting in ¹⁹F NMR)?

Methodological Answer:

- Dynamic Effects: Check for rotational barriers (e.g., hindered rotation of nitro groups) causing splitting. Variable-temperature NMR (VT-NMR) at 25–60°C can coalesce peaks.

- Impurity Analysis: Run LC-MS to detect halogenated byproducts (e.g., chloro derivatives from fluorination agents) .

- Computational Validation: Simulate NMR spectra using Gaussian with the WP04 functional, which accounts for fluorine’s paramagnetic shielding .

Q. Q8. What advanced techniques validate the electronic effects of substituents in this compound?

Methodological Answer:

Properties

IUPAC Name |

4-fluoro-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLMBLVHTJEEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660535 | |

| Record name | 4-Fluoro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-09-4 | |

| Record name | 4-Fluoro-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.